4'-Cyano-biphenyl-2-carboxylic acid
Description
Contextualization within Biphenyl (B1667301) Chemical Space
The biphenyl scaffold is a foundational structure in modern organic chemistry. ajgreenchem.com These compounds, consisting of two connected phenyl rings, serve as essential intermediates and building blocks for a wide array of valuable molecules. ajgreenchem.comresearchgate.net Their utility spans numerous sectors, including pharmaceuticals, agrochemicals, and materials science, where they are used to create liquid crystals and fluorescent layers in organic light-emitting diodes (OLEDs). ajgreenchem.com
In the realm of medicinal chemistry, biphenyl derivatives are integral to the structure of many compounds with significant pharmacological activities. ajgreenchem.com The versatility of the biphenyl core allows for its incorporation into drugs with diverse therapeutic applications, including immunosuppressants, anti-inflammatory agents, antihypertensives, and antitumor drugs. ajgreenchem.com The ability to functionalize the biphenyl rings at various positions allows chemists to fine-tune the steric and electronic properties of the resulting molecules, thereby optimizing their function for specific applications. researchgate.net
Significance of Ortho-Carboxylic Acid and Para-Cyano Functionalities in Biphenyl Systems
The specific placement of functional groups on the biphenyl framework dramatically influences the molecule's behavior. In 4'-cyano-biphenyl-2-carboxylic acid, the ortho-carboxylic acid and para-cyano groups each impart critical properties.
The carboxylic acid (-COOH) group is a cornerstone in drug design and biochemistry. ajgreenchem.com It is a polar functional group that can act as both a hydrogen-bond donor and acceptor, which generally enhances the hydrophilicity of a molecule and can impact its bioavailability. ajgreenchem.comwikipedia.org Carboxylic acids are Brønsted–Lowry acids, meaning they can donate a proton to form a resonance-stabilized carboxylate anion. wikipedia.org This acidity is a key feature in many biological interactions. The placement at the ortho position (the 2-position) is sterically significant. It forces a twisted conformation between the two phenyl rings, which can be a crucial design element for controlling the three-dimensional shape of the molecule and its ability to fit into specific biological receptors or act as a ligand.
The cyano (-CN) group , positioned at the para position (the 4'-position), is a strong electron-withdrawing group with a significant dipole moment. This feature is heavily exploited in materials science, particularly in the field of liquid crystals. computersciencejournal.org The cyanobiphenyl class of molecules, such as 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), were foundational to the development of liquid crystal displays (LCDs) due to their unique dielectric properties. computersciencejournal.orgwikipedia.org In medicinal chemistry, the cyano group can participate in hydrogen bonding and dipole-dipole interactions, and cyanobiphenyl-substituted derivatives have been investigated as potential inhibitors of enzymes and as agents against diseases like Alzheimer's, as well as for their antibacterial properties. nih.gov
Current Research Trajectories and Identified Knowledge Gaps for the Chemical Compound
While the individual functionalities of ortho-carboxylic acids and para-cyano groups are well-understood within various biphenyl systems, a significant knowledge gap exists for the specific isomer this compound. Much of the documented research on cyanobiphenyl carboxylic acids focuses on the 4-carboxylic acid isomer (4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid), which has been explored as a versatile building block in organic synthesis and for its applications in liquid crystal technology. chemicalbook.com
The research trajectory for this compound remains largely underexplored in publicly available literature. Its classification as a "bioactive small molecule" suggests that it has been identified in screening campaigns or similar research, but detailed studies on its specific biological targets or therapeutic potential are not widely published. calpaclab.com
Potential Research Directions:
Synthetic Intermediate: Given the reactivity of the carboxylic acid group, the compound is a valuable precursor for creating more complex molecules. It can be converted into esters, amides, and other derivatives, making it a useful scaffold in synthetic chemistry. wikipedia.org The synthesis of related structures, such as 2'-cyano-4-formyl-biphenyl, highlights the utility of such ortho-substituted biphenyls as intermediates. prepchem.com
Novel Therapeutics: The unique stereochemistry imposed by the ortho-carboxylic acid group, combined with the electronic properties of the para-cyano group, makes this compound an interesting candidate for drug discovery. Research could focus on its potential as an inhibitor for enzymes where a specific twisted conformation is required for binding. Studies on other biphenyl carboxylic acids have demonstrated their potential as anticancer agents. ajgreenchem.com
Materials Science: Although the ortho-substitution disrupts the linear shape typically favored for liquid crystals, this specific geometry could be explored for creating novel polymers or organometallic complexes with unique photophysical or electronic properties. whiterose.ac.uk
The primary knowledge gap is the lack of empirical data on the biological activity and material properties of this specific compound. Future research is needed to synthesize, characterize, and evaluate this compound to understand how the unique interplay between its ortho- and para-substituents translates into functional applications.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-cyanophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKMLGZDXQJDLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374089 | |
| Record name | 4'-Cyano-biphenyl-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67856-50-2 | |
| Record name | 4'-Cyano-biphenyl-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Cyano Biphenyl 2 Carboxylic Acid and Its Analogs
Strategic Cross-Coupling Reactions for Biphenyl (B1667301) Scaffold Construction
The formation of the carbon-carbon bond between the two phenyl rings is the cornerstone of synthesizing 4'-Cyano-biphenyl-2-carboxylic acid. Palladium-catalyzed cross-coupling reactions are the most prominent methods for this transformation.
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of C-C bonds. organic-chemistry.org It typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. organic-chemistry.org For the synthesis of this compound, two main retrosynthetic disconnections are possible: coupling of a 2-halobenzoic acid derivative with 4-cyanophenylboronic acid, or coupling of a 4-halobenzonitrile with a 2-carboxyphenylboronic acid derivative.
A common approach involves the coupling of an aryl bromide with a phenylboronic acid. For instance, the coupling of 4-bromobenzoic acid with phenylboronic acid can be achieved in aqueous media using a supramolecular inclusion complex catalyst, demonstrating the versatility of this method in greener solvents. researchgate.net While not a direct synthesis of the target molecule, the conditions provide a valuable starting point. A water-soluble palladium catalyst with hydrophilic ligands has also been shown to be effective for Suzuki-Miyaura coupling reactions in water. mdpi.com
The synthesis of sterically hindered biphenyls, such as those with substituents at the ortho position, presents a significant challenge. nih.govresearchgate.net The use of bulky and electron-rich phosphine (B1218219) ligands, such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos), has been shown to be effective in promoting the coupling of sterically hindered substrates. nih.gov These ligands facilitate the oxidative addition and reductive elimination steps in the catalytic cycle, leading to higher yields. nih.gov Closed-loop optimization workflows leveraging machine learning are also being developed to rapidly identify optimal reaction conditions for challenging couplings like the heteroaryl Suzuki-Miyaura reaction. nih.gov
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling in Biphenyl Carboxylic Acid Synthesis
| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Bromobenzoic acid | Phenylboronic acid | Ad-L-PdCl2⊂dmβ-CD | - | Na2CO3 | H2O/CH3OH | RT | >99 | researchgate.net |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex 7 | - | KOH | H2O | 100 | 94 | google.com |
| 2-Iodoaniline | 4-Cyanophenylboronic acid | Pd(PPh3)4 | PPh3 | K2CO3 | Toluene/H2O | 80 | 92 | Fictionalized Example |
| 2-Bromobenzoic acid | 4-Cyanophenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Dioxane | 100 | 85 | Fictionalized Example |
Alternative Metal-Catalyzed Coupling Approaches
While the Suzuki-Miyaura coupling is prevalent, other metal-catalyzed reactions offer alternative routes to the biphenyl scaffold.
The Negishi coupling , which involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex, is a powerful tool for forming C-C bonds. chemicalbook.comgoogle.comresearchgate.net This method exhibits good functional group tolerance, including for groups like nitriles and esters. google.comresearchgate.net For the synthesis of this compound, one could envision the coupling of a 2-halobenzoic acid derivative with a 4-cyanophenylzinc reagent.
The Stille coupling utilizes an organotin reagent and an organic halide, also typically catalyzed by palladium. whiterose.ac.ukchemicalbook.commdpi.com A significant advantage of Stille coupling is its tolerance for a wide array of functional groups, including carboxylic acids. chemicalbook.commdpi.com However, the toxicity of organotin compounds is a major drawback. whiterose.ac.uk
A sodium-mediated aromatic cross-coupling reaction has been described for the multi-gram preparation of ω-bromo-1-(4-cyanobiphenyl-4'-yl)alkanes, showcasing a less common but effective method for constructing the cyanobiphenyl core. researchgate.net
Functional Group Interconversions in Biphenyl Synthesis
In many synthetic strategies, the desired functional groups are introduced after the formation of the biphenyl core. This often involves the hydrolysis of a nitrile to a carboxylic acid or the direct carboxylation of a biphenyl derivative.
Nitrile Hydrolysis to Carboxylic Acid Transformations
The conversion of a nitrile group (-CN) to a carboxylic acid group (-COOH) is a fundamental transformation in organic synthesis. researchgate.netresearchgate.net This hydrolysis can be achieved under either acidic or basic conditions. researchgate.netresearchgate.net
Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid, such as hydrochloric or sulfuric acid. researchgate.netnih.govrug.nl The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. researchgate.net
Base-catalyzed hydrolysis involves heating the nitrile with an aqueous base, such as sodium hydroxide. researchgate.netresearchgate.net This initially forms the carboxylate salt, which is then acidified in a separate step to yield the free carboxylic acid. researchgate.netresearchgate.net
For the synthesis of this compound, a plausible route involves the initial synthesis of 2,4'-dicyanobiphenyl followed by the selective hydrolysis of the nitrile group at the 2-position. Achieving regioselective hydrolysis can be challenging and may require careful control of reaction conditions.
Carboxylation Techniques for Biphenyl Derivatives
Direct carboxylation of an aryl halide or a C-H bond offers a more atom-economical route to carboxylic acids. Carboxylation using carbon dioxide (CO2) as a C1 feedstock is a particularly attractive green chemistry approach. chemicalbook.comnih.gov
Transition-metal-catalyzed carboxylation of aryl halides with CO2 has been developed, although it often requires high pressures and temperatures. google.com More recent advancements have explored photoredox catalysis and electrocatalysis to carry out carboxylations under milder conditions. For instance, the carboxylation of various phenol (B47542) derivatives has been achieved using potassium ethyl carbonate. chemicalbook.com Frustrated Lewis Pairs (FLPs) have also been shown to catalyze the carboxylation of aromatics with CO2, achieving good yields.
A potential strategy for synthesizing this compound could involve the preparation of 2-halo-4'-cyanobiphenyl, followed by a palladium- or copper-catalyzed carboxylation reaction.
Reaction Condition Optimization for Yield and Regioselectivity
Optimizing reaction conditions is crucial for maximizing the yield and controlling the regioselectivity of the synthesis of this compound. Key parameters that are often tuned include the choice of catalyst, ligand, base, solvent, and temperature.
In Suzuki-Miyaura couplings, the choice of the palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and the phosphine ligand is critical, especially for sterically hindered substrates. Bulky and electron-rich ligands generally give better results. nih.gov The base (e.g., K2CO3, K3PO4, Cs2CO3) plays a crucial role in the transmetalation step, and its strength and solubility can significantly impact the reaction rate and yield. researchgate.net Solvents also have a profound effect, with aprotic solvents like dioxane, toluene, and THF being common, while the use of aqueous media is gaining traction for its environmental benefits. researchgate.netgoogle.com
For regioselective synthesis, particularly when multiple reactive sites are present, careful selection of the coupling partners and reaction conditions is paramount. For example, in the synthesis of substituted carbazoles, complete control of regiochemistry has been observed by careful design of the precursors and reaction pathway. Similarly, altering reaction conditions in the reaction of benzynes with pyridine (B92270) N-oxides can switch the regioselectivity from the 3-substituted to the 2-substituted product. Such principles of regiocontrol are directly applicable to the selective synthesis of the desired isomer of cyanobiphenyl carboxylic acid.
Table 2: Factors Influencing Yield and Regioselectivity in Biphenyl Synthesis
| Factor | Influence | Examples | Reference |
| Catalyst/Ligand | Affects reaction rate and efficiency, especially for hindered couplings. | Bulky phosphines (e.g., SPhos) improve yields for ortho-substituted biphenyls. | nih.gov |
| Base | Crucial for transmetalation; strength and solubility are key. | K2CO3, K3PO4, Cs2CO3 are commonly used, with varying effectiveness. | researchgate.net |
| Solvent | Influences solubility of reactants and catalyst, and reaction rate. | Dioxane, toluene, THF are common; aqueous media offer a green alternative. | researchgate.netgoogle.com |
| Temperature | Affects reaction kinetics; higher temperatures can increase rate but may lead to side products. | Optimization is often required for each specific substrate pair. | |
| Substituent Effects | Electronic and steric properties of substituents on both coupling partners impact reactivity and regioselectivity. | Electron-withdrawing groups can affect coupling efficiency. |
Sustainable and Green Chemistry Approaches in Synthetic Design
The growing emphasis on environmental stewardship within the chemical industry has spurred the development of sustainable and green synthetic methodologies for producing complex molecules like this compound and its analogs. These approaches prioritize the use of less hazardous materials, reduction of waste, and increased energy efficiency, aligning with the core principles of green chemistry. Key strategies include the use of aqueous solvent systems, recyclable catalysts, and innovative reaction pathways such as C-H activation.
One prominent green approach involves the hydrolysis of biphenyl nitriles in water under pressure. This method avoids the use of volatile organic solvents, which are often toxic and difficult to dispose of, thus presenting a significantly more environmentally friendly alternative. google.com For instance, the saponification of biphenyl nitriles can be carried out in water, yielding biphenylcarboxylic acids with high yield and selectivity, thereby minimizing waste. google.com
The Suzuki-Miyaura cross-coupling reaction, a cornerstone in the synthesis of biphenyl compounds, has been adapted to be more sustainable. ajgreenchem.com Innovations in this area include the use of highly efficient and recyclable catalysts. A notable example is the use of a palladium catalyst supported on silk fibroin (Pd/SF) for Suzuki-Miyaura reactions conducted in a water/ethanol mixture. researchgate.net This bio-supported catalyst demonstrates excellent recyclability and operates under mild conditions with low palladium loading, significantly reducing the environmental impact associated with heavy metal catalysts. researchgate.net
Furthermore, the principles of green chemistry are being applied to the synthesis of related heterocyclic and aromatic compounds, with methodologies that can be extrapolated to the synthesis of biphenyl carboxylic acid derivatives. The use of potassium persulfate as an eco-friendly oxidant in water as a green solvent highlights a move away from hazardous reagents. researchgate.net
Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the synthesis of biaryl compounds. beilstein-journals.orgbeilstein-journals.org This method avoids the need for pre-functionalized starting materials, such as organohalides or organometallics, which are often required in traditional cross-coupling reactions. By directly coupling arenes and aryl halides, C-H activation reduces the number of synthetic steps and the generation of stoichiometric byproducts, contributing to a greener process. beilstein-journals.org Organocatalysis, in particular, presents a promising avenue for C-H activation, avoiding the use of transition metals altogether. beilstein-journals.org
These sustainable approaches are summarized in the table below, showcasing the advancements in green chemistry for the synthesis of biphenyl carboxylic acids and their analogs.
Table 1: Sustainable and Green Chemistry Approaches in Synthetic Design
| Synthetic Approach | Key Features | Green Chemistry Principles Addressed |
|---|---|---|
| Aqueous Hydrolysis of Nitriles | Utilizes water as the solvent under pressure, eliminating the need for organic solvents. google.com | Safer Solvents & Auxiliaries, Waste Prevention |
| Suzuki-Miyaura Coupling | Employs recyclable, bio-supported catalysts like Pd on Silk Fibroin (Pd/SF) in aqueous media. ajgreenchem.comresearchgate.net | Catalysis, Safer Solvents & Auxiliaries |
| Use of Eco-Friendly Reagents | Application of oxidants like Potassium Persulfate in water. researchgate.net | Use of Renewable Feedstocks, Safer Solvents & Auxiliaries |
| Direct C-H Activation | Enables direct coupling of aromatic rings, reducing the need for pre-functionalization and byproducts. beilstein-journals.orgbeilstein-journals.org | Atom Economy, Designing Safer Chemicals |
Chemical Reactivity and Derivatization of 4 Cyano Biphenyl 2 Carboxylic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for nucleophilic acyl substitution, enabling the synthesis of various derivatives.
Esterification Pathways
The conversion of 4'-cyano-biphenyl-2-carboxylic acid to its corresponding esters can be achieved through several established methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction, involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. ucalgary.camasterorganicchemistry.com This equilibrium-driven process can be pushed towards the product by using an excess of the alcohol or by removing water as it is formed. ucalgary.camasterorganicchemistry.com
Alternatively, esterification can proceed under milder conditions. For instance, the reaction of the carboxylate salt with a primary alkyl halide follows an SN2 pathway to furnish the ester. youtube.com Furthermore, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate ester formation by creating a more reactive acyl intermediate. youtube.com
A patent describes a one-pot synthesis of 4'-methyl-2-carboxylate biphenyl (B1667301), where the esterification is a key step. google.com Although this involves a related compound, the principle of esterifying a biphenyl carboxylic acid is demonstrated.
Table 1: Common Esterification Methods
| Method | Reagents | Key Features |
| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven, often requires heat and removal of water. ucalgary.camasterorganicchemistry.com |
| SN2 Reaction | Alkyl Halide, Base | Suitable for forming esters from primary alkyl halides. youtube.com |
| DCC Coupling | Alcohol, DCC | Forms a reactive intermediate, proceeds under mild conditions. youtube.com |
Amidation Reactions and Bioisosteric Replacements
Amidation of this compound can be accomplished by reacting it with an amine. Direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.org More commonly, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to activate the carboxylic acid, allowing for amide bond formation under milder conditions. youtube.comorganic-chemistry.org Another approach involves the reaction of the corresponding carboxylate salt with an isocyanate, which proceeds at room temperature with the loss of carbon dioxide. nih.gov
In medicinal chemistry, the carboxylic acid group is often replaced by bioisosteres to improve pharmacokinetic properties or to explore new intellectual property. nih.govnih.gov Bioisosteres are functional groups with similar physicochemical properties that can elicit comparable biological responses. drughunter.com Common bioisosteric replacements for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. nih.govnih.govhyphadiscovery.com Tetrazoles, in particular, have a pKa comparable to carboxylic acids and can participate in similar hydrogen bonding interactions. drughunter.comresearchgate.net Acyl sulfonamides have also been shown to be effective mimics, sometimes leading to increased potency. drughunter.com
Table 2: Selected Bioisosteres for Carboxylic Acids
| Bioisostere | Key Characteristics |
| 5-Substituted-1H-tetrazole | Similar pKa to carboxylic acids, metabolically more stable. drughunter.comhyphadiscovery.comresearchgate.net |
| Acyl sulfonamide | Can form multiple hydrogen bonds, potentially increasing target affinity. drughunter.com |
| Hydroxamic acid | Possesses metal-chelating properties and can act as a carboxylic acid surrogate. nih.gov |
Transformations of the Nitrile Functional Group
The nitrile group of this compound is a versatile handle for introducing nitrogen-containing functionalities.
Reductive Pathways to Amine Derivatives
The nitrile group can be reduced to a primary amine (a benzylamine (B48309) derivative in this case) using various reducing agents. Catalytic hydrogenation with hydrogen gas over a metal catalyst like palladium, platinum, or nickel is a common industrial method, though it often requires high pressures and temperatures. studymind.co.uk
Chemical reduction offers a broader range of reaction conditions. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that readily converts nitriles to primary amines. studymind.co.ukcommonorganicchemistry.com Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or diisopropylaminoborane, are also effective for this transformation. commonorganicchemistry.comnih.govorganic-chemistry.org Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, can reduce a variety of aromatic nitriles in excellent yields under mild conditions. nih.govacs.org
Table 3: Reagents for Nitrile Reduction
| Reagent | Conditions |
| H₂ / Metal Catalyst (Pd, Pt, Ni) | High temperature and pressure. studymind.co.uk |
| Lithium Aluminum Hydride (LiAlH₄) | Typically in an etheral solvent. studymind.co.ukcommonorganicchemistry.com |
| Borane-THF (BH₃-THF) | Often requires heating. commonorganicchemistry.com |
| Diisopropylaminoborane / cat. LiBH₄ | Mild conditions, high yields. nih.govacs.org |
Cycloaddition Reactions leading to Heterocyclic Systems (e.g., Tetrazoles)
The nitrile functionality can participate in cycloaddition reactions to form various heterocyclic systems. researchgate.net A particularly important transformation is the [3+2] cycloaddition with an azide (B81097) source to yield a tetrazole ring. acs.org This reaction is a key method for synthesizing 5-substituted-1H-tetrazoles from organonitriles. capes.gov.bracs.org The reaction can be catalyzed by various reagents, including zinc salts, trialkylammonium salts, and cobalt complexes. acs.orgacs.orgresearchgate.net The formation of tetrazoles from nitriles is considered a "click chemistry" reaction due to its high efficiency and reliability. acs.org
Nitrile oxides, which can be generated in situ, undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to construct five-membered heterocycles like isoxazolines. beilstein-journals.orgbeilstein-journals.org This highlights the potential of the nitrile group in this compound to serve as a precursor for a range of heterocyclic structures through cycloaddition pathways. nih.gov
Electrophilic Aromatic Substitution Patterns on the Biphenyl Rings
The biphenyl system is susceptible to electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on one of the aromatic rings. wikipedia.org The directing effects of the existing substituents—the carboxylic acid and the cyano group—determine the position of substitution.
Both the carboxylic acid (-COOH) and the cyano (-CN) groups are deactivating and meta-directing. youtube.com This means that incoming electrophiles will preferentially add to the positions meta to these groups on their respective rings. However, the biphenyl system as a whole allows for conjugation between the two rings, which can influence the reactivity. youtube.com
In an electrophilic aromatic substitution reaction, such as nitration (using a mixture of nitric and sulfuric acid) or halogenation (using a halogen and a Lewis acid catalyst), the electrophile will attack the aromatic ring. masterorganicchemistry.comyoutube.com The presence of two deactivating groups suggests that forcing conditions might be necessary. The substitution pattern will be a result of the combined directing effects of both groups and the inherent reactivity of the different positions on the biphenyl scaffold. Generally, substitution is expected to occur on the ring that is less deactivated.
Oxidative Transformations of the Biphenyl Core
The biphenyl core of this compound is a robust aromatic system, generally resistant to oxidative transformations under standard laboratory conditions. The stability is attributed to the delocalization of π-electrons across the two aromatic rings. However, transformations involving the biphenyl core can be induced under specific and often harsh conditions, or through biological pathways.
Studies on the thermal decomposition of biphenyl-2-carboxylic acid at high temperatures (350-400 °C) have shown that the primary reactions are decarboxylation to yield biphenyl and intramolecular dehydration and ring-closure to form fluorenone. acs.org These transformations, while involving the core structure, are not direct oxidative additions to the aromatic rings but rather cyclization and cleavage reactions.
In the context of biological systems, certain microorganisms have demonstrated the ability to oxidize biphenyl compounds. For instance, fungi like Trichosporon mucoides and Paecilomyces lilacinus can oxidize chlorinated biphenyl derivatives. nih.gov The initial oxidation typically occurs on the non-halogenated ring, leading to hydroxylated intermediates and eventual ring cleavage products. nih.gov Similarly, the fungus Cunninghamella echinulata has been shown to hydroxylate biphenyl. nih.gov Biphenyl dioxygenase, an enzyme found in some bacteria, is crucial in the degradation of biphenyls by catalyzing the initial addition of molecular oxygen to the aromatic ring. ethz.chnih.gov These enzymatic processes represent a form of oxidative transformation of the biphenyl core, leading to its degradation.
Direct chemical oxidation of the C-H bonds of a biphenyl core to introduce hydroxyl groups is a challenging synthetic task. However, research has shown that direct C(sp²)–H hydroxylation of [1,1'-biphenyl]-2-ols can be achieved using a palladium catalyst and tert-butyl hydroperoxide as an oxidant. rsc.org In this case, the existing hydroxyl group directs the oxidation to the adjacent ring. rsc.org While not performed on this compound itself, this suggests that with the appropriate directing group and catalytic system, oxidative functionalization of the biphenyl core is feasible.
The table below summarizes the types of transformations the biphenyl core of related molecules can undergo.
| Transformation Type | Conditions | Products | Reference |
| Thermal Decomposition | High Temperature (350-385 °C) | Biphenyl, Fluorenone, Diphenic anhydride | acs.org |
| Fungal Oxidation | T. mucoides, P. lilacinus | Hydroxylated biphenyls, Ring-cleavage products | nih.gov |
| Bacterial Oxidation | Biphenyl dioxygenase | Dihydroxybiphenyls, Benzoate (B1203000) | ethz.chnih.gov |
| Catalytic Hydroxylation | Pd(II) catalyst, tBuOOH | 2,2′-Biphenols (from [1,1'-biphenyl]-2-ols) | rsc.org |
Mechanistic Investigations of Directed Aromatic Metalations
Directed aromatic metalation, particularly directed ortho-metalation (DoM), is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca The carboxylic acid group, after in-situ deprotonation to the carboxylate, is an effective DMG. organic-chemistry.orgsemanticscholar.org
In this compound, the carboxylic acid at the 2-position serves as the primary DMG. The general mechanism involves the coordination of a strong base, typically an organolithium compound like n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi), to the carboxylate group. This coordination brings the base into proximity with the C-H bonds ortho to the carboxylate, increasing their kinetic acidity and facilitating deprotonation. uwindsor.caorganic-chemistry.org
Mechanistic studies on the closely related N,N-dialkyl-2-biphenyl carboxamides provide significant insight into the process. nih.govresearchgate.net The lithiation of these compounds is proposed to initiate with the formation of a complex between the organolithium reagent and the amide group (a complex-induced proximity effect, or CIPE). nih.govresearchgate.net This is followed by deprotonation at the kinetically favored ortho-position (C3).
For this compound, two ortho positions are available for deprotonation relative to the carboxylic acid group: C3 and C2'. However, metalation at the C3 position on the same ring as the directing group is generally favored. Competition experiments have established a hierarchy of directing groups, with the carboxylate being of intermediate strength. semanticscholar.org
The fate of the resulting aryllithium intermediate depends on the reaction conditions.
Quenching with Electrophiles: In the presence of an external electrophile (e.g., silyl (B83357) halides, alkyl halides, carbon dioxide), the lithiated species is trapped to yield a substituted product. For instance, fast reaction with an electrophile like trimethylsilyl (B98337) chloride (TMSCl) would lead to the 3-silylated derivative. nih.gov
Intramolecular Cyclization: In the absence of an external electrophile, the aryllithium intermediate can undergo further reactions. Studies on N,N-dialkyl-2-biphenyl carboxamides have shown that the initially formed ortho-lithiated species can equilibrate with a more remote lithiated species (at C2'). This C2'-lithiated intermediate can then undergo a rapid intramolecular cyclization by attacking the carbonyl carbon of the amide group. nih.govresearchgate.net Subsequent hydrolysis of the resulting tetrahedral intermediate yields a fluorenone. nih.govresearchgate.net A similar intramolecular cyclization of biphenyl-2-carboxyl radicals has also been observed. rsc.org This pathway represents a common reactivity pattern for lithiated biphenyl-2-carboxylic acid derivatives.
The cyano group at the 4'-position is an electron-withdrawing group and is not considered a strong directing group for metalation. organic-chemistry.org Its primary influence on the metalation process would be electronic, potentially affecting the acidity of the protons on the ring to which it is attached, although the dominant directing effect comes from the carboxylate group.
The table below outlines the key mechanistic steps in the directed metalation of biphenyl-2-carboxylic acid derivatives.
| Mechanistic Step | Description | Key Intermediates | Reference |
| Complexation | The organolithium reagent coordinates with the carboxylate directing group. | Carboxylate-Lithium Complex | nih.govresearchgate.net |
| Deprotonation (ortho-metalation) | Deprotonation occurs at the C-H bond ortho to the directing group, typically at C3. | 3-Lithio-biphenyl-2-carboxylate | organic-chemistry.orgnih.govresearchgate.net |
| Electrophilic Quench | The aryllithium intermediate reacts with an added electrophile. | 3-Substituted biphenyl-2-carboxylic acid | nih.gov |
| Remote Metalation and Cyclization | In the absence of an electrophile, equilibration can lead to metalation at C2', followed by intramolecular cyclization. | C2'-Lithio intermediate, Fluorenone precursor | nih.govresearchgate.net |
Spectroscopic and Crystallographic Characterization of 4 Cyano Biphenyl 2 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of 4'-Cyano-biphenyl-2-carboxylic acid in solution. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a detailed picture of the atomic connectivity and spatial arrangement can be constructed.
Proton and Carbon-13 NMR Analyses
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and multiplicities of the eight aromatic protons are influenced by the electronic effects of the cyano (-CN) and carboxylic acid (-COOH) groups, as well as by the steric hindrance between the two phenyl rings, which can lead to restricted rotation and result in distinct signals for each proton. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature and hydrogen bonding. libretexts.org
For the closely related compound, [1,1'-biphenyl]-2-carboxylic acid, the aromatic protons appear as a multiplet in the range of 7.41-7.80 ppm, with a distinct multiplet for the proton ortho to the carboxylic acid at a downfield shift of 8.53-8.55 ppm. rsc.org The carboxylic acid proton itself is observed as a broad signal at 13.62 ppm. rsc.org The introduction of the electron-withdrawing cyano group at the 4'-position in this compound would further influence the chemical shifts of the protons on the cyanophenyl ring.
Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The spectrum is expected to show 14 distinct signals, one for each carbon atom, unless there is accidental overlap. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm. oregonstate.edu The carbon of the cyano group usually appears in the range of 110-125 ppm. oregonstate.edu The aromatic carbons will resonate in the region of 120-150 ppm.
For [1,1'-biphenyl]-2-carboxylic acid, the carboxyl carbon resonates at 168.51 ppm, and the aromatic carbons show signals at 120.14, 128.64, 130.53, 132.97, 137.23, and 140.99 ppm. rsc.org The presence of the cyano group in this compound will cause a downfield shift for the carbon to which it is attached (C4') and affect the chemical shifts of the other carbons in that ring.
| Assignment | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |
| COOH | >10 (broad s) | 165-175 |
| Aromatic CH | 7.2 - 8.2 (m) | 120-145 |
| Quaternary Carbons | - | 130-150 |
| C-CN | - | ~118 |
| C-COOH | - | 130-135 |
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are indispensable for the unambiguous assignment of the proton and carbon signals, especially in complex molecules like this compound.
COSY (Correlation Spectroscopy): The COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms (vicinal coupling). This technique would allow for the tracing of the connectivity of the protons within each of the two phenyl rings, helping to differentiate the spin systems of the carboxyl-substituted ring and the cyano-substituted ring. researchgate.netscience.gov
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. columbia.edu This is a powerful tool for assigning the signals of the protonated aromatic carbons. By combining the information from the ¹H and ¹³C spectra with the HSQC data, a clear map of the C-H bonds can be established. columbia.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edu This technique is particularly useful for identifying the quaternary (non-protonated) carbons, such as the carbons to which the carboxylic acid and cyano groups are attached, as well as the carbons at the biphenyl (B1667301) linkage. For instance, correlations would be expected between the protons on one ring and the carbons on the other ring, confirming the biphenyl linkage. researchgate.netnih.gov
Vibrational Spectroscopy Studies
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the carboxylic acid and cyano functional groups. researchgate.net
O-H Stretch: A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. libretexts.org
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is expected around 1700 cm⁻¹. Conjugation with the aromatic ring may shift this band to a slightly lower wavenumber. For aromatic carboxylic acids, this peak typically falls in the 1710 to 1680 cm⁻¹ range.
C≡N Stretch: A medium to strong, sharp absorption band for the cyano (C≡N) stretching vibration is expected in the range of 2220-2240 cm⁻¹.
C-O Stretch and O-H Bend: The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group are expected in the fingerprint region, typically around 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹.
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (H-bonded) | 2500-3300 | Strong, Broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C≡N stretch | 2220-2240 | Medium-Strong, Sharp |
| C=O stretch | 1680-1710 | Strong |
| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |
| O-H bend | 1400-1440 | Medium |
| C-O stretch | 1210-1320 | Medium |
Interactive Data Table: Predicted FT-IR Peak Assignments for this compound
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)
Raman spectroscopy provides complementary information to FT-IR. The C≡N stretching vibration is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. The symmetric breathing modes of the aromatic rings are also expected to be prominent.
Surface-Enhanced Raman Scattering (SERS): SERS is a technique that can provide significant enhancement of the Raman signal for molecules adsorbed on or near the surface of certain nanostructured metals. For this compound, SERS studies would be particularly informative about the molecule's orientation and interaction with the metal surface. It is expected that the carboxylic acid group would chemisorb onto a silver or gold surface, leading to a deprotonated carboxylate species. researchgate.net This would result in the disappearance of the C=O stretching mode and the appearance of symmetric and asymmetric COO⁻ stretching bands. The orientation of the biphenyl rings relative to the surface could also be inferred from the enhancement of specific ring modes. researchgate.net The cyano group can also interact with the metal surface, and its vibrational frequency is sensitive to the local environment. nih.gov
Electronic Absorption Spectroscopy (UV-Vis)
The UV-Vis spectrum of this compound is expected to show strong absorptions in the ultraviolet region, arising from π → π* electronic transitions within the conjugated biphenyl system. The presence of the carboxylic acid and cyano groups, which act as auxochromes and chromophores, will influence the position and intensity of these absorption bands.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound (C14H9NO2), the molecular weight is 223.23 g/mol . calpaclab.com
The mass spectrum of this compound is expected to exhibit a prominent molecular ion peak ([M]⁺) at m/z 223. The fragmentation of this molecular ion under electron ionization would likely proceed through several characteristic pathways common to aromatic carboxylic acids and biphenyl compounds.
Key expected fragmentation patterns include:
Loss of a hydroxyl radical (-OH): This would result in a significant fragment ion at m/z 206 ([M-17]⁺).
Loss of a carboxyl group (-COOH): This would lead to a fragment ion at m/z 178 ([M-45]⁺), corresponding to the 4-cyanobiphenyl (B145940) cation.
Decarboxylation followed by loss of a hydrogen atom: This pathway would also lead to the ion at m/z 178.
Cleavage of the biphenyl C-C bond: This could result in fragments corresponding to the individual substituted benzene (B151609) rings, though this is generally less favored than the loss of small neutral groups.
A hypothetical table of the major mass spectral fragments for this compound is presented below. This data is based on established fragmentation principles for aromatic carboxylic acids and related biphenyl compounds, as specific experimental data for this compound is not widely available.
| m/z | Proposed Fragment Ion | Formula |
| 223 | Molecular Ion [M]⁺ | [C₁₄H₉NO₂]⁺ |
| 206 | [M - OH]⁺ | [C₁₄H₈NO]⁺ |
| 178 | [M - COOH]⁺ | [C₁₃H₈N]⁺ |
| 151 | [C₁₂H₇]⁺ | [C₁₂H₇]⁺ |
| 102 | [C₇H₄N]⁺ | [C₇H₄N]⁺ |
Note: The data in this table is illustrative and based on general fragmentation patterns of similar compounds. Specific experimental data for this compound is not available in the cited sources.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific Crystallographic Information File (CIF) for this compound is not publicly available, the crystal structure can be inferred based on the analysis of closely related compounds.
Based on studies of similar biphenyl carboxylic acids, it is anticipated that this compound would crystallize in a centrosymmetric space group, likely monoclinic or orthorhombic. The presence of both a hydrogen-bond donor (the carboxylic acid group) and a hydrogen-bond acceptor (the cyano group and the carbonyl oxygen) will strongly influence the crystal packing.
A hypothetical set of unit cell parameters for this compound is provided below, derived from the analysis of related structures.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~12.5 |
| b (Å) | ~8.9 |
| c (Å) | ~10.2 |
| α (°) | 90 |
| β (°) | ~98.5 |
| γ (°) | 90 |
| Volume (ų) | ~1120 |
| Z | 4 |
Note: The data in this table is hypothetical and serves as an educated estimation based on the crystallographic data of analogous compounds. No specific experimental CIF file for this compound was found in the searched databases.
The crystal structure of this compound is expected to be dominated by strong intermolecular hydrogen bonds involving the carboxylic acid functionality. It is highly probable that the carboxylic acid groups will form centrosymmetric dimers, a very common and stable motif for this functional group in the solid state. In this arrangement, the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and vice versa, creating a characteristic R²₂(8) ring motif.
Furthermore, the cyano group can participate in weaker C-H···N hydrogen bonds with aromatic protons of adjacent molecules. These interactions, along with π-π stacking interactions between the biphenyl ring systems, would contribute to the formation of a stable three-dimensional supramolecular architecture. The steric hindrance caused by the ortho-substitution of the carboxylic acid group will likely lead to a significant dihedral angle between the two phenyl rings of the biphenyl system.
Computational Chemistry and Molecular Modeling of 4 Cyano Biphenyl 2 Carboxylic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used in chemistry and materials science to predict molecular properties with a favorable balance of accuracy and computational cost.
Geometry Optimization and Conformational Analysis
While specific optimized coordinates for 4'-Cyano-biphenyl-2-carboxylic acid are not available in the literature, a typical DFT study would produce a table similar to the hypothetical example below.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Atom Connection | Value (Å or °) |
| Bond Length | C-C (inter-ring) | Data not available |
| C-C≡N | Data not available | |
| C≡N | Data not available | |
| C-COOH | Data not available | |
| Bond Angle | C-C-C (inter-ring) | Data not available |
| C-C-CN | Data not available | |
| Dihedral Angle | Phenyl-Phenyl | Data not available |
| Note: This table is for illustrative purposes only. The values are not based on actual computational results for the target molecule. |
Electronic Structure Analysis (HOMO-LUMO Gap)
The electronic structure of a molecule is fundamental to its chemical reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost orbital without electrons and represents the ability to accept electrons.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net For this compound, the electron-withdrawing nature of the cyano and carboxylic acid groups would be expected to influence these energy levels significantly.
Table 2: Hypothetical Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
| Note: This table is for illustrative purposes only. The values are not based on actual computational results for the target molecule. |
Vibrational Frequency Predictions and Spectroscopic Correlations
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the stretching, bending, and twisting motions of its bonds. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra to help assign specific peaks to particular vibrational modes within the molecule. This is a powerful method for structural elucidation. For this compound, key vibrational modes would include the C≡N stretch, the C=O stretch of the carboxylic acid, and various C-H and C-C vibrations of the biphenyl (B1667301) rings.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, charge transfer, and intramolecular and intermolecular interactions. It provides a detailed picture of the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is key to understanding bonding and stability. For this compound, NBO analysis would quantify the hyperconjugative interactions, such as those between the π-systems of the phenyl rings and the cyano and carboxylic acid functional groups, providing insight into the electronic communication across the molecule.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is a critical tool in drug discovery and molecular biology.
Binding Site Identification and Interaction Energetics
In a molecular docking study involving this compound, the molecule would be treated as a ligand and docked into the active site of a specific protein target. The simulation would identify the most likely binding pose and the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex. The cyano group could act as a hydrogen bond acceptor, while the carboxylic acid group could be a hydrogen bond donor and acceptor.
The simulation also calculates a "binding energy" or "docking score," a numerical value that estimates the binding affinity between the ligand and the protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. Without a specified protein target, no such simulation can be performed or reported.
Table 3: Hypothetical Molecular Docking Results
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
| Not available | Data not available | Data not available |
| Note: This table is for illustrative purposes only and is not based on actual computational results. |
While the computational methodologies to characterize this compound are well-established, a comprehensive study applying these techniques to this specific molecule is not present in the surveyed scientific literature. The data required to populate the detailed subsections on geometry, electronic structure, vibrational frequencies, NBO analysis, and molecular docking is therefore unavailable. Such a study would be a valuable contribution to the chemical sciences, providing a foundational understanding of the structural and electronic properties of this bifunctional aromatic compound.
Quantitative Structure-Activity Relationship (QSAR) Studies of this compound
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are valuable tools in medicinal chemistry for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and guiding the design of more potent compounds. nih.gov For a molecule like this compound, QSAR studies can elucidate the key structural features that influence its biological effects.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov The process of developing a QSAR model involves several key steps: selecting a dataset of compounds with known activities, calculating molecular descriptors that quantify various aspects of the chemical structure, partitioning the data into training and test sets, developing a mathematical model using the training set, and validating the model's predictive power using the test set. nih.gov
Docking-Based Molecular Alignment for QSAR Model Development
A critical step in 3D-QSAR is the alignment of the molecules in the dataset. nih.gov The quality of the alignment significantly impacts the reliability of the resulting model. While ligand-based alignment methods are common, a more robust approach, when the three-dimensional structure of the biological target is known, is docking-based molecular alignment. researchgate.net
In this method, each molecule in the dataset is docked into the binding site of the target protein. researchgate.net The docked conformation of each molecule is then used for the 3D-QSAR study. This approach has the advantage of aligning the molecules in a biologically relevant conformation, which can lead to more meaningful and predictive QSAR models. researchgate.net The correlation between the docking scores and the experimental biological activities can also provide an initial validation of the binding mode hypothesis. researchgate.net
For this compound, if the target protein were known, molecular docking could be used to predict its binding orientation. A subsequent docking-based CoMFA or CoMSIA study on a series of its analogs would then provide detailed insights into the specific interactions that govern its activity. The resulting contour maps would be directly interpretable in the context of the protein's binding pocket, highlighting regions where steric clashes should be avoided or where specific interactions, such as hydrogen bonds with key amino acid residues, could be optimized.
For instance, a docking-based QSAR study might reveal that the cyano group of this compound forms a crucial hydrogen bond with a specific residue in the binding pocket, and that the carboxylic acid group engages in an ionic interaction with another residue. The contour maps would then guide the design of new analogs that maintain or enhance these favorable interactions while exploring other regions of the binding site for further optimization.
Structure Activity Relationship Sar Investigations of 4 Cyano Biphenyl 2 Carboxylic Acid Derivatives
Impact of Substituent Position and Electronic Effects on Biological Activity
The biological activity of biphenyl (B1667301) derivatives is significantly influenced by the position and electronic nature of substituents on the biphenyl rings. mdpi.com The placement of functional groups can alter the molecule's conformation, polarity, and ability to interact with biological targets.
For instance, in a series of N-substituted quinoxaline-2-carboxamides, the position of substituents on a benzene (B151609) ring was found to be a key determinant of antimycobacterial activity, with no direct correlation to the lipophilicity of the substituent. mdpi.com In another study on 2,4-diarylaminopyrimidines as JAK3 inhibitors, derivatives with a cyano-substitution demonstrated potent inhibitory activity, with specific compounds showing efficacy comparable to the known inhibitor tofacitinib. nih.gov The anti-proliferative activities of these compounds against cancer cell lines were also significant, highlighting the importance of the cyano group in the observed biological effects. nih.gov
Furthermore, research on tetrahydropyrazino[1,2-a]indole analogs revealed that introducing substituents with heteroatoms at the para-position of an N2-benzyl group enhanced selectivity against certain cancer cell lines. mdpi.com Specifically, analogs with 4-CN or 4-OCF3 substituents on the N2-benzyl group exhibited the most potent activity and highest tumor selectivity. mdpi.com This underscores the critical role of both the substituent's electronic properties (electron-withdrawing nature of the cyano group) and its position in dictating biological outcomes.
The following table summarizes the impact of substituent variations on the biological activity of different biphenyl-related scaffolds:
| Scaffold | Substituent Variation | Impact on Biological Activity |
| N-Substituted Quinoxaline-2-Carboxamides | Varied substituents on the benzene ring | Position of substituent, not lipophilicity, was crucial for antimycobacterial activity. mdpi.com |
| 2,4-Diarylaminopyrimidines | Cyano-substitution | Potent JAK3 inhibition, comparable to tofacitinib. nih.gov |
| Tetrahydropyrazino[1,2-a]indoles | Substituents on the N2-benzyl group | Para-substituted heteroatoms (e.g., 4-CN) improved tumor selectivity. mdpi.com |
Role of the Ortho-Carboxylic Acid Moiety in Molecular Recognition and Target Engagement
The ortho-carboxylic acid group is a key functional group in many biphenyl-based compounds, playing a crucial role in their interaction with biological targets. This is often attributed to the "ortho effect," where a substituent in the ortho position to a carboxyl group on a benzene ring increases the acidity of the carboxylic acid. wikipedia.org This increased acidity arises from steric hindrance that forces the carboxyl group to twist out of the plane of the benzene ring, inhibiting resonance. wikipedia.org
In the context of drug design, the carboxylic acid moiety can participate in vital interactions such as hydrogen bonding and ionic bonding with target molecules, which can modulate the activity of enzymes or receptors. mdpi.com For example, in a study of Aurora A kinase inhibitors, the free carboxylic acid group was found to be essential for activity. mdpi.com Masking this group through esterification led to a significant drop in inhibitory activity, suggesting that the carboxylate forms critical hydrogen bonds within the kinase's active site. mdpi.com
Furthermore, the presence of a carboxylic acid can influence a molecule's pharmacokinetic properties. Studies have shown that appending a carboxylic acid can help molecules evade efflux by transporters like P-glycoprotein (P-gp), which is a significant hurdle in developing drugs for the central nervous system. nih.gov This strategy has been successfully applied to transform a peripherally-limited BRAF inhibitor into a version with superior blood-brain barrier penetrance. nih.gov
The table below illustrates the significance of the ortho-carboxylic acid in different molecular contexts:
| Compound Class | Role of Ortho-Carboxylic Acid | Observed Effect |
| Substituted Benzoic Acids | Increases acidity via the ortho effect. wikipedia.org | Enhanced acidity compared to meta and para isomers. wikipedia.org |
| Aurora A Kinase Inhibitors | Essential for target binding. mdpi.com | Esterification of the carboxylic acid led to a five-fold drop in activity. mdpi.com |
| P-gp Substrates | Can evade efflux by P-gp. nih.gov | Appending a carboxylic acid improved blood-brain barrier penetration. nih.gov |
Influence of the Para-Cyano Group on Pharmacological Profiles
The para-cyano group is a prominent feature in many pharmacologically active biphenyl derivatives, exerting a significant influence on their biological profiles. The cyano group is electron-withdrawing and can participate in dipole-dipole interactions and hydrogen bonding, which can be crucial for target recognition and binding.
In the development of α-synuclein imaging probes, a series of cyano-substituted indole (B1671886) derivatives were synthesized and evaluated. nih.gov The results of these SAR studies indicated that the presence and position of the cyano group were important for binding affinity to α-synuclein fibrils. nih.gov Similarly, in the design of JAK3 inhibitors, a series of cyano-substituted 2,4-diarylaminopyrimidines were synthesized, with several compounds exhibiting potent inhibitory activity. nih.gov
Furthermore, the cyano group has been incorporated into molecules to enhance their metabolic stability. For example, the trifluoroethylamine group, which contains an electronegative trifluoroethyl group mimicking a carbonyl, has been used as a bioisosteric replacement for amides to improve metabolic stability. drughunter.com While not a direct example of a para-cyano group, this highlights the utility of cyano-like functionalities in drug design.
The following table summarizes the influence of the cyano group in different classes of compounds:
| Compound Class | Role of Cyano Group | Pharmacological Impact |
| Indole Derivatives | Target binding for α-synuclein imaging. nih.gov | Influenced binding affinity to α-synuclein fibrils. nih.gov |
| 2,4-Diarylaminopyrimidines | Potent inhibition of JAK3. nih.gov | Derivatives showed potent anti-proliferative activities. nih.gov |
| General Drug Design | Potential for metabolic stability. drughunter.com | Can serve as a metabolically stable motif. drughunter.com |
Analysis of Bioisosteric Modifications on Activity and Selectivity
Bioisosteric replacement is a powerful strategy in drug discovery used to optimize the physicochemical and pharmacological properties of a lead compound. drughunter.com This involves substituting a functional group with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, metabolic stability, or reducing toxicity. researchgate.netdrughunter.com
A classic example of successful bioisosteric replacement is the substitution of a carboxylic acid with a tetrazole ring. drughunter.com In the development of the angiotensin II type 1 (AT1) receptor antagonist losartan, replacing the carboxylic acid group of the parent compound with a tetrazole led to a tenfold increase in potency and a significant decrease in the effective dose. drughunter.com Tetrazoles can mimic the acidic properties of carboxylic acids while offering different steric and electronic profiles.
Other heterocyclic rings like triazoles, imidazoles, and oxadiazoles (B1248032) are also common bioisosteres for amides, mimicking their hydrogen bonding properties while enhancing metabolic stability and pharmacokinetic profiles. drughunter.com The choice of a bioisostere is highly context-dependent, and not all replacements will lead to favorable outcomes. drughunter.com
In the context of 4'-Cyano-biphenyl-2-carboxylic acid derivatives, bioisosteric replacement of the carboxylic acid or the cyano group could be explored to modulate activity and selectivity. For instance, replacing the carboxylic acid with other acidic functional groups or replacing the cyano group with other electron-withdrawing groups could lead to novel compounds with improved pharmacological profiles.
The table below provides examples of bioisosteric replacements and their impact:
| Original Functional Group | Bioisostere | Example Application | Outcome |
| Carboxylic Acid | Tetrazole | Losartan (AT1 receptor antagonist) drughunter.com | 10-fold increase in potency. drughunter.com |
| Amide | 1,2,4-Triazole | Alprazolam drughunter.com | Metabolically stable tertiary amide bioisostere. drughunter.com |
| Alpha-Amino Acid | 3,4-Diamino-3-cyclobutene-1,2-dione | NMDA antagonists nih.gov | Good affinity at the NMDA receptor. nih.gov |
Advanced Applications and Emerging Research Directions for 4 Cyano Biphenyl 2 Carboxylic Acid Scaffolds
Application as a Privileged Scaffold in Medicinal Chemistry
The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that can bind to multiple, distinct biological targets, often leading to the development of new therapeutic agents. nih.gov The 4'-cyano-biphenyl-2-carboxylic acid structure fits this description, serving as a cornerstone for the design of various drugs and inhibitors.
Design of Angiotensin Receptor Blocker (ARB) Analogs (e.g., Telmisartan related architectures)
One of the most prominent applications of the this compound scaffold is in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension and heart failure. wikipedia.org Telmisartan, a potent and widely prescribed ARB, features a biphenylcarboxylic acid moiety that is structurally related to this scaffold. newdrugapprovals.orgnih.govrsc.org The synthesis of Telmisartan and its analogs often involves the use of precursors like 2-cyano-4'-methyl biphenyl (B1667301), which is then converted to the corresponding carboxylic acid. newdrugapprovals.orggoogle.com The biphenyl structure is crucial for the drug's ability to selectively block the AT1 receptor, thereby inhibiting the vasoconstrictive effects of angiotensin II. wikipedia.org Research has shown that the carboxylic acid group, or a bioisosteric equivalent like a tetrazole ring, is a key pharmacophoric feature for high-affinity binding to the angiotensin receptor. nih.govresearchgate.net
Development of Enzyme Inhibitors
The versatility of the this compound scaffold extends to the development of inhibitors for a range of enzymes implicated in various diseases.
URAT1: Urate transporter 1 (URAT1) is a key protein involved in the reabsorption of uric acid in the kidneys, making it a prime target for drugs aimed at treating hyperuricemia and gout. medchemexpress.comnih.gov Researchers have designed and synthesized novel biphenyl carboxylic acid derivatives based on the structures of known URAT1 inhibitors like Epaminurad and the ARB Telmisartan. nih.govresearchgate.netnih.gov These new compounds have shown potent inhibitory activity against human URAT1, with some exhibiting IC50 values comparable or superior to the clinical drug benzbromarone. researchgate.netnih.gov This highlights the effectiveness of using the biphenyl carboxylic acid scaffold as a template for new URAT1 inhibitors. nih.govresearchgate.netnih.gov
HIV-1 Protease: A series of nonpeptidic compounds containing a biphenyl carboxylic acid group have been identified as competitive inhibitors of HIV-1 protease, a critical enzyme for viral replication. nih.gov Structure-activity relationship studies revealed that the biphenyl carboxylic acid moiety is essential for this inhibitory action. nih.gov The potency of these inhibitors, with IC50 values in the micromolar range, can be enhanced by the addition of a sulfone group and halogenation of an adjacent phenyl ring. nih.gov Some of these compounds exhibit reversible, slow-binding inhibition, making them promising leads for further development. nih.gov
Tyrosinase, MMP-3, and SETD7: While direct inhibition of tyrosinase and MMP-3 by this compound itself is not extensively documented in the provided results, the broader class of biphenyl compounds has been investigated for these activities. The principle of privileged scaffolds suggests that modifications to the this compound core could yield inhibitors for these enzymes. For instance, research into inhibitors of the histone lysine (B10760008) methyltransferase SETD7 has explored analogues of the inhibitor (R)-PFI-2. ru.nlnih.gov While direct analogues of this compound were not the primary focus, the study demonstrates how a core scaffold can be modified to achieve potent and selective enzyme inhibition. ru.nlnih.govnih.govabcam.com
Investigation as Potential Anticancer Agents
The biphenyl scaffold is present in various compounds with demonstrated anticancer activity. While specific studies focusing solely on this compound as an anticancer agent are not detailed in the provided search results, its role as a privileged scaffold suggests its potential in this area. The structural features of this compound could be exploited to design molecules that interact with cancer-related targets.
Evaluation of Antifungal and Anti-schistosomal Activities
Research has shown that derivatives of biphenyl-4-carboxylic acid exhibit antifungal activity against pathogenic Candida species. jocpr.com Studies on a series of esters derived from biphenyl-4-carboxylic acid have revealed structure-activity relationships, where the nature of the alkyl chain influences the antifungal potency. jocpr.com For example, isopropyl 4-biphenyl carboxylate was found to be active against all tested strains. jocpr.com Similarly, other biphenyl compounds, such as 4,4'-dihydroxybiphenyl (B160632) produced by cyanobacteria, have demonstrated moderate antifungal activity. researchgate.net While direct anti-schistosomal activity of this compound is not reported, the broad biological activity of the biphenyl scaffold suggests this as a potential area for future investigation.
Integration into Advanced Materials Science
Beyond its biomedical applications, the this compound scaffold possesses properties that make it valuable in the field of materials science, particularly in the development of liquid crystals.
Components in Liquid Crystal Systems and Orientational Phenomena
The rigid, rod-like structure of the biphenyl core, combined with the polar cyano and carboxylic acid groups, makes this compound and its derivatives suitable for use in liquid crystal systems. The addition of 4-cyano-4'-biphenylcarboxylic acid to the nematic liquid crystal 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) has been shown to influence the orientational ordering of the liquid crystal on chemically functionalized surfaces. nih.gov Specifically, it can accelerate the transition from a planar to a homeotropic (perpendicular) alignment. nih.gov This control over molecular orientation is crucial for the performance of liquid crystal displays (LCDs) and other optical devices. The cyano group plays a significant role in these interactions through hydrogen bonding, which can lead to the formation of supramolecular liquid crystal complexes with tailored properties. nih.gov
Table 1: Investigated Biological Activities of this compound Scaffolds
| Target/Activity | Key Findings | References |
|---|---|---|
| Angiotensin Receptor Blocker (ARB) Analogs | Serves as a key scaffold for ARBs like Telmisartan. newdrugapprovals.orgnih.govrsc.org | wikipedia.orgnewdrugapprovals.orgnih.govrsc.orgresearchgate.net |
| URAT1 Inhibition | Novel derivatives show potent inhibition of human URAT1, with some exceeding the activity of existing drugs. researchgate.netnih.gov | medchemexpress.comnih.govresearchgate.netnih.gov |
| HIV-1 Protease Inhibition | Biphenyl carboxylic acid derivatives act as competitive inhibitors with micromolar IC50 values. nih.gov | nih.gov |
| Antifungal Activity | Esters of biphenyl-4-carboxylic acid show activity against Candida species. jocpr.com | jocpr.comresearchgate.net |
Table 2: Applications in Materials Science
| Application Area | Key Findings | References |
|---|---|---|
| Liquid Crystal Systems | Influences the orientational ordering of nematic liquid crystals, enabling control over alignment for display technologies. nih.gov | nih.govnih.gov |
Precursors for Organic Electronic Devices (e.g., OLEDs, OPVs)
The rigid and highly conjugated structure of this compound makes it a promising precursor for materials used in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). While direct applications of this specific isomer are an area of emerging research, the utility of the cyanobiphenyl moiety is well-established in related technologies.
Compounds from the cyanobiphenyl family are renowned for their use as nematic liquid crystals. wikipedia.orgossila.com For instance, 4-cyano-4'-pentylbiphenyl (5CB) was one of the first room-temperature liquid crystals developed, paving the way for modern liquid crystal displays (LCDs). wikipedia.org The key to their function is the combination of the rigid biphenyl core and the strong dipole moment of the terminal cyano group, which allows the molecules' orientation to be controlled by an external electric field.
This principle of molecular orientation is critical in advanced electronics. Research on the related isomer, 4-cyano-4'-biphenylcarboxylic acid, has shown that its addition to liquid crystal formulations can influence the orientational ordering of the liquid crystal phase, accelerating transitions from planar to perpendicular alignment. nih.gov This property is crucial for optimizing light emission and charge transport in devices. In the context of OPVs, related liquid crystal molecules like 4′-heptyl-4-biphenylcarbonitrile have been shown to enhance the performance and stability of perovskite solar cells by controlling the crystal growth of the active layer. ossila.com The this compound scaffold, with its inherent polarity and rigid structure, is therefore a strong candidate for designing novel host materials, charge transport layers, or interfacial modifiers in next-generation OLEDs and OPVs.
Table 1: Potential Roles of this compound Derivatives in Organic Electronics
| Device Type | Potential Application | Function of Cyanobiphenyl Scaffold |
| OLEDs | Host Material, Electron Transport Layer (ETL) | Facilitates charge transport, provides thermal stability, and controls molecular orientation for efficient light emission. |
| OPVs | Interfacial Modifier, Additive in Active Layer | Controls morphology and crystal growth of the photovoltaic material, enhances charge extraction, and improves device stability. ossila.com |
| LCDs | Liquid Crystal Component | Forms the basis of the liquid crystal phase, allowing for light modulation through electric field-induced reorientation. wikipedia.orgnih.gov |
Building Blocks for Polymer Synthesis (e.g., Rigid-Rod Polymers, Liquid Crystalline Polymers)
The defined geometry and reactive functional groups of this compound make it an ideal monomer for the synthesis of high-performance polymers. Its rigid biphenyl core is a fundamental component for creating rigid-rod polymers and liquid crystalline polymers (LCPs).
Rigid-rod polymers, such as poly(p-phenylene benzobisoxazole) (PBO), are known for their exceptional thermal stability and mechanical strength, finding use in aerospace materials and protective clothing. researchgate.net These properties are a direct result of the stiff, linear polymer chains that pack together efficiently. The incorporation of the this compound monomer into a polymer backbone would impart this rigidity, leading to materials with high tensile strength and thermal resistance. The synthesis of such polymers often involves condensation reactions or palladium-catalyzed cross-coupling reactions to link the aromatic units. researchgate.net
Furthermore, the same features that make cyanobiphenyls ideal for liquid crystal displays also make them excellent building blocks for LCPs. LCPs are a class of polymers that exhibit liquid crystal properties, combining the processability of polymers with the unique optical properties of liquid crystals. By polymerizing monomers like this compound, it is possible to create polymers that can self-assemble into highly ordered structures, making them suitable for applications requiring precision molding and high-performance characteristics. The carboxylic acid group provides a reactive site for polymerization, typically through ester or amide linkages, while the cyano group contributes to the polar interactions that can drive liquid crystalline phase formation.
Ligands for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
The dual functionality of this compound makes it a highly attractive ligand for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). bldpharm.comresearchgate.net These materials are synthesized from organic ligands and metal nodes (for MOFs) or through covalent bonds between organic building blocks (for COFs), resulting in structures with high surface areas and tunable porosity.
In MOF synthesis, carboxylic acid groups are among the most common and reliable functional groups for coordinating with metal ions to form stable frameworks. bldpharm.com The carboxylic acid of this compound can bind to metal clusters, acting as the linker that builds the porous structure. The length and rigidity of the biphenyl unit help in the formation of robust and permanent pores. The cyano group, meanwhile, can project into the pores of the resulting MOF, imparting specific chemical functionality. This uncoordinated cyano group can serve as a binding site for specific guest molecules, such as polar analytes or metal ions for post-synthetic modification. rsc.org
In COF synthesis, the focus is on the formation of strong covalent bonds (e.g., imine, boronate ester) to create the framework. While the carboxylic acid and cyano groups are not the most common linkages for COFs, they offer intriguing possibilities. The carboxylic acid could be modified to participate in COF-forming reactions, or the entire molecule could be used to build a framework where the cyano groups line the pores, creating a specific chemical environment for applications in gas separation or catalysis. The combination of a coordination site (carboxylic acid) and a potential covalent reaction site (or functional group) in one molecule opens opportunities for creating novel hybrid MOF/COF materials. researchgate.net
Table 2: Functional Group Roles in MOF/COF Synthesis
| Functional Group | Role in MOF Synthesis | Role in COF Synthesis |
| -COOH (Carboxylic Acid) | Primary binding site for coordination to metal ions/clusters, forming the framework structure. bldpharm.com | Potential reaction site for forming covalent linkages (e.g., amides, esters) or as a functional group within the pores. |
| -C≡N (Cyano) | Typically remains as a functional group lining the pores, influencing polarity and selective adsorption. Can act as a weak coordination site in some cases. | Potential reaction site for covalent bond formation (e.g., trimerization to form triazine rings) or as a functional pore-lining group. |
Environmental Fate and Biotransformation Studies
The environmental fate of biphenyl compounds is of significant interest due to their widespread use and potential persistence. Understanding the degradation pathways of functionalized biphenyls like this compound is crucial for assessing their environmental impact.
Anaerobic Degradation Pathways and Metabolite Identification
Under anaerobic conditions, such as those found in sediments or certain wastewater treatment systems, the biodegradation of aromatic compounds proceeds differently than in the presence of oxygen. For biphenyl itself, anaerobic degradation by sulfate-reducing bacteria has been shown to proceed through carboxylation, where a carboxyl group is added to the aromatic ring, forming biphenyl-4-carboxylic acid as a key intermediate before the ring is broken down further. nih.gov
For this compound, which already possesses a carboxyl group, the initial steps would likely target the cyano group and the biphenyl ring system. The cyano group can be biodegraded anaerobically through hydrolytic pathways. researchgate.net This can lead to the formation of a carboxylic acid and ammonia, or alternatively, formamide (B127407) and formic acid as intermediates. researchgate.netnih.gov The biphenyl rings would then be susceptible to cleavage, a process that typically follows initial activation steps.
Table 3: Potential Anaerobic Degradation Metabolites of this compound
| Initial Compound | Potential Transformation | Resulting Metabolite(s) | Reference for Pathway |
| This compound | Hydrolysis of cyano group | Biphenyl-2,4'-dicarboxylic acid + Ammonia | researchgate.net |
| This compound | Partial hydrolysis of cyano group | 4'-(Carbamoyl)biphenyl-2-carboxylic acid | researchgate.net |
| Biphenyl structure | Ring cleavage | Various aliphatic acids (e.g., pimelate, benzoate (B1203000) derivatives) | nih.gov |
Cometabolic Transformations of Related Biphenyls
Cometabolism is a process where a microorganism transforms a compound (a cosubstrate) from which it gains no energy, while simultaneously growing on a different, primary substrate. fao.org This is a common mechanism for the degradation of recalcitrant environmental contaminants.
Studies on related biphenyl compounds have demonstrated the significance of cometabolism. For example, methanotrophic bacteria can cometabolize mono- and dichlorobiphenyls. nih.gov In another study, sulfate-reducing bacteria capable of growing on biphenyl were found to cometabolically transform 4-fluorobiphenyl (B1198766) into its corresponding fluorinated carboxylic acid analog. nih.gov Similarly, sulfate-reducing bacteria have been shown to cometabolically reduce the nitro groups of nitrodiphenylamines to amino groups, which is then followed by cleavage of the diphenylamine (B1679370) structure. nih.gov
These findings suggest a likely environmental fate for this compound. In a mixed microbial community, bacteria growing on simpler aromatic compounds or unsubstituted biphenyl could produce enzymes that fortuitously transform the cyano- and carboxyl-substituted biphenyl. This could involve the reduction or hydrolysis of the cyano group or initial steps in the cleavage of the aromatic rings, initiating its breakdown in the environment even when it cannot serve as a primary growth substrate.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4'-Cyano-biphenyl-2-carboxylic acid, and what catalysts are typically employed?
- Methodology : The compound can be synthesized via multi-step routes, including condensation reactions (e.g., arylaldehyde with aminopyridine derivatives) and cyclization under controlled conditions. Catalysts such as palladium or copper are often used to facilitate cross-coupling reactions, as seen in analogous biphenylcarboxylic acid syntheses . Solvents like dimethylformamide (DMF) or toluene are preferred for high-yield outcomes. Post-synthetic modifications, such as functional group transformations (e.g., nitrile introduction), may require Michael additions or Friedel-Crafts acylation .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology : Use HPLC with UV detection (254 nm) for purity analysis, ensuring baseline separation of impurities . Structural confirmation requires spectroscopic techniques :
- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and cyano (C≡N ~2200 cm⁻¹) groups.
- NMR : ¹H/¹³C NMR to verify biphenyl backbone and substituent positions.
- Melting point : Compare with literature values (e.g., analogous biphenylcarboxylic acids melt at 220–225°C) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Wear nitrile gloves , chemical-resistant lab coats, and P95 respirators to prevent skin/eye contact and inhalation. Use fume hoods for synthesis and handling. Avoid aqueous discharge; dispose of waste via approved hazardous waste protocols. Monitor stability under recommended storage conditions (dry, inert atmosphere) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-product formation during synthesis?
- Methodology : Optimize catalyst loading (e.g., 5–10 mol% Pd) and temperature gradients (e.g., 80–120°C) to suppress side reactions. Use in situ monitoring (e.g., TLC or GC-MS) to track intermediate formation. Solvent polarity adjustments (e.g., switching from DMF to THF) may reduce undesired cyclization by-products .
Q. What analytical challenges arise in quantifying trace impurities, and how can they be addressed?
- Methodology : Impurities like unreacted nitrile precursors or oxidation by-products require UHPLC-MS/MS for detection. Use internal standards (e.g., deuterated analogs) to improve quantification accuracy. For polar impurities, employ ion-pair chromatography with trifluoroacetic acid as a mobile-phase additive .
Q. How does the cyano group influence the compound’s coordination chemistry in metal-organic frameworks (MOFs)?
- Methodology : The cyano group’s strong σ-donor and π-acceptor properties enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺). Study binding modes via X-ray crystallography or EXAFS spectroscopy . Compare with non-cyano analogs to assess MOF stability and porosity changes .
Q. What computational methods predict the reactivity of cyano-substituted derivatives?
- Methodology : Perform density functional theory (DFT) calculations to model electronic effects (e.g., HOMO-LUMO gaps, Fukui indices). Use software like Gaussian or ORCA to simulate reaction pathways, focusing on nitrile hydrolysis or nucleophilic attack at the biphenyl core .
Q. How can discrepancies in reported melting points or spectral data be resolved?
- Methodology : Cross-reference multiple characterization techniques (e.g., DSC for melting point verification). Assess potential polymorphism via X-ray powder diffraction. Replicate synthesis under literature conditions to identify batch-specific variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
